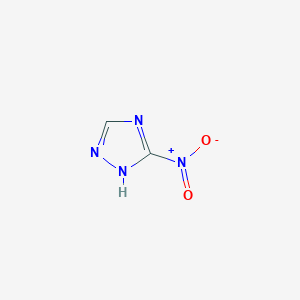
2-Mercaptoethylpyridine
Übersicht
Beschreibung
2-Mercaptoethylpyridine is an organosulfur compound with the formula HSC5H4N . This yellow crystalline solid is a derivative of pyridine . The compound and its derivatives serve primarily as acylating agents . A few of 2-mercaptopyridine’s other uses include serving as a protecting group for amines and imides as well as forming a selective reducing agent .
Synthesis Analysis
2-Mercaptoethylpyridine was originally synthesized by heating 2-chloropyridine with calcium hydrogen sulfide . A more convenient route to 2-mercaptopyridine is the reaction of 2-chloropyridine and thiourea in ethanol and aqueous ammonia . 2-Mercaptoethylpyridine derivatives can also be generated from precursors lacking preformed pyridine rings .Molecular Structure Analysis
Similar in nature to 2-hydroxypyridine, 2-mercaptopyridine converts to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent . The thione is favored at lower temperatures, lower concentrations, and in less polar solvents .Chemical Reactions Analysis
2-Mercaptoethylpyridine oxidizes to 2,2’-dipyridyl disulfide . As amines are good catalysts for the oxidation of thiols to disulfides, this process is autocatalytic . 2-Mercaptoethylpyridine can also be prepared by hydride reduction of 2,2’-dipyridyl disulfide .Physical And Chemical Properties Analysis
2-Mercaptoethylpyridine is a yellow crystalline solid . It has a molar mass of 111.16 g·mol−1 . Its melting point ranges from 128 to 130 °C . It is soluble in water up to 50 g/L .Wissenschaftliche Forschungsanwendungen
SO2 Capture
2-Pyridineethanethiol has been used in the capture of sulfur dioxide (SO2). It exhibits a high SO2 capacity, up to 1.16 g SO2 per g solvent at 1.0 atm . The absorbed SO2 can be released at a low temperature of 50 °C, suggesting that 2-Pyridineethanethiol not only has a high capacity but also exhibits a regeneration process of low energy cost .
Synthesis of 2-Pyridones
2-Pyridineethanethiol is an efficient tool for the synthesis of 2-pyridone. A novel synthesis of amino-substituted-2-pyridone has been reported . 2-Pyridones have extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
C2-H- Functionalization of Pyridine/Quinoline N-Oxides
This compound has been used in the C2-H- functionalization of pyridine/quinoline N-oxides . This process is an important part of the synthesis of various organic compounds .
Sorafenib Analogs
2-Mercaptoethylpyridine has been used in the synthesis of sorafenib analogs, which are compounds with anti-cancer activity . These analogs have lower toxicities than sorafenib and have shown relevant antiproliferation potency compared to sorafenib in Huh7 and Hela cell lines .
Molecular Spectroscopy
2-Mercaptoethylpyridine has applications in molecular spectroscopy, which is used in investigations in organic and inorganic materials, foodstuffs, biosamples and biomedicine, and novel characterization and quantitation methods .
Porphyrins and Metalloporphyrins
2-Mercaptoethylpyridine has been used in the synthesis of porphyrins and metalloporphyrins, which have applications as contrast agents for magnetic resonance imaging (MRI), photodynamic therapy (PDT) of cancer, bio-imaging, and other biomedical applications .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-pyridin-2-ylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUDGWVAKJCALG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174387 | |
| Record name | 2-Mercaptoethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercaptoethylpyridine | |
CAS RN |
2044-28-2 | |
| Record name | 2-Pyridineethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Mercaptoethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2044-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of different activation and ligand coupling approaches in preparing effective IgG binding adsorbents using 2-Mercaptoethylpyridine?
A1: The research investigates various methods for activating the adsorbent material and subsequently coupling 2-MEP to its surface []. The study finds that activating the adsorbent with allyl glycidyl ether prior to 2-MEP coupling yields the most effective IgG binding adsorbent. This suggests that the choice of activation and coupling chemistry significantly impacts the density and orientation of 2-MEP on the adsorbent surface, ultimately influencing its IgG binding capacity and selectivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















